molecular formula C19H21N B565305 1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3 CAS No. 1217072-99-5

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3

Cat. No.: B565305
CAS No.: 1217072-99-5
M. Wt: 266.402
InChI Key: HTYSGPGOKDXWFH-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

The compound “1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3”, also known as “2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile”, is an intermediate in the preparation of Vedaprofen . Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate inflammation and pain.

Biochemical Analysis

Biochemical Properties

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 plays a significant role in biochemical reactions, particularly in metabolic research. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics . This compound interacts with various enzymes and proteins, facilitating the study of metabolic pathways in vivo. The stable isotope labeling allows researchers to safely investigate these pathways .

Cellular Effects

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an intermediate in the preparation of labeled Vedaprofen, it helps in understanding the pharmacokinetics and pharmacodynamics of the drug. The compound’s impact on cell function is crucial for studying the effects of Vedaprofen on different cell types.

Molecular Mechanism

At the molecular level, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 exerts its effects through binding interactions with biomolecules. It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds . The deuterium labeling provides a unique advantage in tracking the compound’s interactions and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term in vitro and in vivo studies are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 vary with different dosages in animal models. Researchers have observed threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent responses is crucial for determining the safe and effective use of this compound in biochemical research .

Metabolic Pathways

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is involved in various metabolic pathways, interacting with enzymes and cofactors. The stable isotope labeling allows researchers to study metabolic flux and changes in metabolite levels . This compound’s role in metabolic research is vital for understanding the biochemical processes it influences.

Transport and Distribution

Within cells and tissues, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are essential for studying its effects on cellular function . The compound’s distribution patterns provide insights into its role in biochemical reactions.

Subcellular Localization

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves the deuteration of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves large-scale deuteration processes, often utilizing continuous flow reactors to ensure efficient and consistent isotopic labeling. The use of high-purity deuterium sources and optimized reaction conditions is crucial to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Nucleophiles: Cyanide ion (CN-), halides, alkyl groups

Major Products Formed

Properties

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSGPGOKDXWFH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747394
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217072-99-5
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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